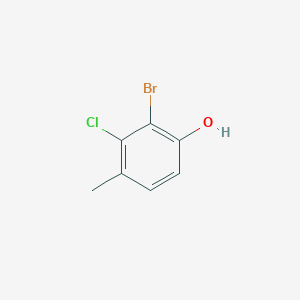
2-Bromo-3-chloro-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-chloro-4-methylphenol is an aromatic organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, chlorine, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-methylphenol typically involves the halogenation of 4-methylphenol (p-cresol). The process includes the bromination and chlorination of p-cresol under controlled conditions. For instance, bromination can be achieved using bromine in the presence of a catalyst, while chlorination can be performed using chlorine gas or other chlorinating agents .
Industrial Production Methods: Industrial production of this compound often employs continuous bromination and chlorination processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chloro-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenol group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Dehalogenated phenols and modified phenolic structures.
Scientific Research Applications
2-Bromo-3-chloro-4-methylphenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-4-methylphenol involves its interaction with biological molecules. The halogen atoms and the phenol group can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by disrupting membrane integrity or enzyme function .
Comparison with Similar Compounds
- 2-Bromo-4-methylphenol
- 2-Chloro-4-methylphenol
- 4-Bromo-3-methylphenol
Comparison: 2-Bromo-3-chloro-4-methylphenol is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to 2-Bromo-4-methylphenol and 2-Chloro-4-methylphenol, the dual halogenation provides additional sites for chemical modification and potential interactions with biological targets. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H6BrClO |
|---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
2-bromo-3-chloro-4-methylphenol |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-3-5(10)6(8)7(4)9/h2-3,10H,1H3 |
InChI Key |
QHAODMLCAAKREM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















